molecular formula C6H12N2O B2706417 3-[(2-Methoxyethyl)amino]propanenitrile CAS No. 1385694-39-2; 35855-66-4

3-[(2-Methoxyethyl)amino]propanenitrile

Cat. No.: B2706417
CAS No.: 1385694-39-2; 35855-66-4
M. Wt: 128.175
InChI Key: CNZQGODWWMVZPT-UHFFFAOYSA-N
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Description

3-[(2-Methoxyethyl)amino]propanenitrile (IUPAC name: propanenitrile, 3-[(2-methoxyethyl)amino]-) is a nitrile-containing organic compound characterized by a propanenitrile backbone substituted with a 2-methoxyethylamino group. Its oxalate salt form (1:1 ratio with ethanedioate) has a molecular formula C₈H₁₄N₂O₅ and a molecular weight of 218.21 g/mol . The compound’s structure combines the electron-withdrawing nitrile group with a polar methoxyethyl substituent, influencing its solubility and reactivity in organic reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyethylamino)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-9-6-5-8-4-2-3-7/h8H,2,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZQGODWWMVZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key physicochemical parameters and applications of 3-[(2-methoxyethyl)amino]propanenitrile and its analogues:

Compound Name Molecular Formula MW (g/mol) Physical State Key Properties/Applications References
This compound oxalate C₈H₁₄N₂O₅ 218.21 Solid Pharmaceutical intermediate; polar substituent enhances solubility in polar solvents.
3-[(2-Acetoxyethyl)phenylamino]propionitrile C₁₃H₁₆N₂O₂ 256.27 Liquid Boiling point: 202–258°C; precursor for disperse dyes (e.g., Disperse Orange 30, Red 54).
3-(N-(2-Hydroxyethyl)anilino)propiononitrile C₁₁H₁₃N₂O 193.24 Not specified Intermediate in specialty chemical synthesis; hydroxyl group enables hydrogen bonding.
3-[(Phenylmethyl)amino]propanenitrile (benzyl derivative) C₁₀H₁₁N₂ 159.21 Not specified Industrial research; benzyl group increases lipophilicity.
3-[2-Cyanoethyl(propyl)amino]propanenitrile C₁₁H₂₀N₃ 196.30 White crystalline solid Versatile building block in organic synthesis; dual nitrile groups enhance reactivity.
2-(3-Methoxyphenyl)propanenitrile C₁₀H₁₁NO 161.20 Liquid Liquid intermediate; methoxy phenyl group aids π-π interactions in catalysis.
3-[(3,5-Dimethylphenyl)amino]propanenitrile C₁₁H₁₃N₂ 173.24 Not specified Research chemical; steric hindrance from dimethyl groups affects reaction pathways.
3-[(3,3,3-Trifluoropropyl)amino]propanenitrile C₆H₉F₃N₂ 166.14 Not specified Fluorinated scaffold for medicinal chemistry; trifluoromethyl group improves metabolic stability.

Q & A

Q. What are the recommended synthetic routes for 3-[(2-Methoxyethyl)amino]propanenitrile, and what catalytic systems are effective?

The compound can be synthesized via nucleophilic substitution or reductive alkylation. A validated approach involves the alkylation of 2-methoxyethylamine with acrylonitrile derivatives under controlled pH conditions. Evidence from analogous nitrile syntheses suggests Pt/C catalysts with formic acid as a hydrogen donor can facilitate selective methylation of amino groups, as demonstrated for 3-(methyl(phenyl)amino)propanenitrile . Key parameters include:

  • Catalyst : 5% Pt/C (0.1 equiv)
  • Reagents : Formic acid (3 equiv), 80°C, 12 hours
  • Yield : ~85% (isolated via column chromatography)

Q. How can researchers characterize this compound, and what spectral data are critical?

Characterization relies on:

  • NMR Spectroscopy : 1H^1H NMR (CDCl3_3) shows peaks for the methoxy group (δ 3.3–3.5 ppm), nitrile (non-protonated), and ethylene protons (δ 2.6–3.1 ppm). 13C^{13}C NMR confirms the nitrile carbon at ~118 ppm .
  • Mass Spectrometry : ESI-MS typically displays [M+H]+^+ at m/z 143.1 (C6 _6H11 _{11}N2 _2O).
  • FT-IR : Strong absorption at ~2240 cm1^{-1} (C≡N stretch) and 1100 cm1^{-1} (C-O-C from methoxy) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Miscible with polar aprotic solvents (DMF, DMSO), partially soluble in water (0.5–1 mg/mL at 25°C).
  • Stability : Degrades in acidic/basic conditions (pH < 3 or > 10) via nitrile hydrolysis. Store at 4°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in multicomponent reactions?

Molecular dynamics (MD) simulations using force fields like OPLS-AA or AMBER can model interactions between the nitrile group and electrophilic partners. For example:

  • Reaction with Imidazopyridines : DFT calculations (B3LYP/6-31G**) predict a Gibbs free energy barrier of ~25 kcal/mol for cycloaddition, favoring the formation of 3-((2-cyclobutylimidazo[1,2-a]pyridin-3-yl)amino)propanenitrile derivatives .
  • Solvent Effects : Monte Carlo simulations (NPT ensemble) suggest acetonitrile improves reaction kinetics by stabilizing transition states .

Q. What methodological strategies resolve contradictions in experimental data for nitrile-containing intermediates?

Case study: Discrepancies in reaction yields (e.g., 70% vs. 90%) may arise from trace moisture or catalyst deactivation. Strategies include:

  • Control Experiments : Replicate reactions under anhydrous (molecular sieves) vs. ambient conditions.
  • Kinetic Profiling : Use in situ FT-IR to monitor nitrile consumption rates.
  • Catalyst Characterization : XPS or TEM to verify Pt/C nanoparticle integrity post-reaction .

Q. How is this compound applied in the design of covalent inhibitors or photoactive materials?

  • Covalent Inhibitors : The nitrile group acts as an electrophilic warhead, targeting cysteine residues in enzymes. For instance, derivatives like 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile show inhibitory activity against SARS-CoV-2 PLpro^\text{pro} (IC50 _{50} = 1.2 µM) .
  • Photoactive Applications : Derivatives with extended conjugation (e.g., 3-[(2E)-3-(3-nitrophenyl)prop-2-enenitrile]) exhibit solvatochromism, useful in OLEDs .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Separation : Use chiral HPLC (Chiralpak IA column, hexane:IPA = 90:10) to resolve racemic mixtures.
  • Asymmetric Catalysis : Employ Ru-phosphine complexes for hydrogenation of prochiral intermediates, achieving >95% ee .

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